4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide
4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1007471
InChI:
InChI=1S/C19H20BrN3O4/c1-13-11-14(20)7-8-16(13)27-12-19(26)23-22-18(25)10-9-17(24)21-15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)
SMILES:
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2
Molecular Formula:
C19H20BrN3O4
Molecular Weight:
434.3 g/mol
4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide
CAS No.:
Cat. No.: VC1007471
Molecular Formula: C19H20BrN3O4
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20BrN3O4 |
|---|---|
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | 4-[2-[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinyl]-4-oxo-N-phenylbutanamide |
| Standard InChI | InChI=1S/C19H20BrN3O4/c1-13-11-14(20)7-8-16(13)27-12-19(26)23-22-18(25)10-9-17(24)21-15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
| Standard InChI Key | TYAZRCPSXCMJJV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator